N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with naphthalene derivatives under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to address purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide include other pyrimidine-imidazole derivatives and naphthalene-based compounds. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture. This unique structure may confer distinct properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions.
Properties
IUPAC Name |
N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-21-9-10-25(14)19-12-18(22-13-23-19)24-20(26)11-16-7-4-6-15-5-2-3-8-17(15)16/h2-10,12-13H,11H2,1H3,(H,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHFXMIYLVCXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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